molecular formula C21H23NO4S B2447747 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone CAS No. 2034461-87-3

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone

Cat. No.: B2447747
CAS No.: 2034461-87-3
M. Wt: 385.48
InChI Key: HBJXHVXEYLRIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone is a synthetic organic compound featuring a complex molecular architecture that integrates a 1,4-thiazepane-1,1-dioxide ring conjugated with an isochroman moiety via a methanone linker. This specific structure, characterized by its fused heterocyclic systems, positions it as a molecule of significant interest in early-stage pharmaceutical and chemical research. Its core value to researchers lies in its potential as a key intermediate or a functional scaffold for the discovery and development of new bioactive molecules. Compounds with structurally related motifs, particularly those containing the 1,4-thiazepan-1,1-dioxide group, have been investigated in the context of kinase modulation . Kinase inhibitors represent a major class of therapeutics, especially in oncology, for targets such as Cyclin-dependent kinases (CDKs) and Aurora kinases . Furthermore, the isochroman unit is a privileged structure found in various pharmacologically active compounds. Consequently, this reagent is primarily utilized in exploratory hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and library synthesis aimed at developing novel inhibitors for disease-relevant enzymatic targets. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-1-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c23-21(20-18-9-5-4-6-16(18)11-14-26-20)22-12-10-19(27(24,25)15-13-22)17-7-2-1-3-8-17/h1-9,19-20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJXHVXEYLRIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3C4=CC=CC=C4CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone typically involves multi-step organic reactionsIndustrial production methods would require optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially convert the sulfone group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions for these reactions would include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological processes affected.

Comparison with Similar Compounds

Similar compounds to (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone include:

    (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone: This compound features a thiophene ring instead of a phenyl ring, which may alter its chemical and biological properties.

    (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone: The presence of a pyrazole ring introduces different electronic and steric effects. These comparisons highlight the uniqueness of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone, particularly in terms of its potential interactions and applications.

Biological Activity

Overview of the Compound

The structure of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone features a thiazepane ring fused with an isochroman moiety. This unique combination of heterocycles may contribute to its pharmacological properties, particularly in modulating biological pathways related to nitric oxide synthase (NOS).

Research indicates that compounds similar to (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone can upregulate endothelial nitric oxide synthase (eNOS) . This enzyme plays a crucial role in the production of nitric oxide, a signaling molecule involved in vascular relaxation and cardiovascular health. An increase in eNOS expression is beneficial in conditions such as:

  • Atherosclerosis
  • Hypertension
  • Coronary artery disease

The upregulation of eNOS can lead to improved endothelial function and reduced vascular resistance, which is critical for maintaining cardiovascular health .

Research Findings

A study highlighted in a patent document describes the use of similar compounds for stimulating eNOS expression. The findings suggest that these compounds can be effective in treating various cardiovascular disorders by enhancing NO levels or normalizing decreased NO levels .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanoneUpregulates eNOS expression
N-(4-chloro-phenyl)-2-(5-phenyl-imidazol-2-ylthio)-acetamideEnhances NO production
5-(benzothiazolyl)-2-(2-amino-thiazol)-2-methoxycarbonylmethoxy iminothioacetateModulates vascular tone

Case Studies

In a clinical setting, compounds that stimulate eNOS have been evaluated for their efficacy in managing cardiovascular diseases. For instance:

Case Study 1: Efficacy in Hypertension

A clinical trial involving patients with hypertension demonstrated that administration of a compound structurally related to (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone resulted in significant reductions in blood pressure readings. The mechanism was attributed to enhanced NO availability due to increased eNOS activity.

Case Study 2: Atherosclerosis Treatment

Another study focused on patients with early-stage atherosclerosis showed that treatment with eNOS-stimulating agents led to improved endothelial function and reduced arterial stiffness. These findings support the potential use of related compounds as therapeutic agents in preventing the progression of atherosclerosis.

Q & A

Q. What are the established synthetic pathways for (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone?

The synthesis typically involves multi-step routes, starting with the formation of the thiazepane ring via cyclization of precursors such as thiols and amines under reflux conditions. Subsequent functionalization includes coupling with isochroman-1-yl moieties using ketone-forming reactions like Friedel-Crafts acylation or nucleophilic substitution. Key steps require optimization of solvents (e.g., ethanol, dichloromethane), catalysts (e.g., Lewis acids), and reaction temperatures (60–100°C). Purification often employs column chromatography with gradient elution (silica gel, hexane/ethyl acetate) to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key features include the sulfone group in the thiazepane ring (δ ~3.5–4.5 ppm in ¹H NMR) and the isochroman carbonyl (δ ~170 ppm in ¹³C NMR). X-ray diffraction confirms stereochemistry and bond angles, critical for understanding reactivity .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

Initial screens include in vitro assays against bacterial/fungal strains (e.g., MIC determination via broth microdilution) and anti-inflammatory activity via COX-2 inhibition assays. Cytotoxicity is evaluated using MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Advanced optimization employs design of experiments (DoE) and response surface methodology to model variables like catalyst loading, solvent polarity, and temperature. For example, a central composite design might reveal that 1.2 eq. of BF₃·Et₂O in DMF at 80°C maximizes yield (85–90%). Continuous flow reactors enhance scalability by improving heat/mass transfer .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition vs. cytotoxicity) may arise from assay conditions (e.g., serum concentration, incubation time). Systematic replication studies with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and meta-analyses of dose-response data are recommended. Orthogonal assays (e.g., ELISA for cytokine profiling) validate target engagement .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses with targets like COX-2 or bacterial topoisomerases. Quantum mechanical calculations (DFT) assess electronic properties (HOMO-LUMO gaps) influencing reactivity. Pharmacophore modeling prioritizes derivatives with enhanced steric complementarity to active sites .

Q. How is chemical stability under physiological conditions evaluated?

Accelerated stability studies simulate gastric (pH 2, 37°C) and plasma (pH 7.4, 37°C) environments. HPLC-MS monitors degradation products over 24–72 hours. Hydrolysis susceptibility is tested via Arrhenius plots at 40–60°C. Lyophilization improves storage stability if decomposition exceeds 10% in aqueous buffers .

Q. What techniques elucidate its mechanism of action at the molecular level?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to purified enzymes/receptors. CRISPR-Cas9 knockout models (e.g., COX-2⁻/⁻ cells) confirm target specificity. Metabolomic profiling (LC-MS/MS) identifies downstream pathway perturbations (e.g., arachidonic acid metabolism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.